molecular formula C23H24N2O4 B8318704 methyl 1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxylate

methyl 1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxylate

Cat. No.: B8318704
M. Wt: 392.4 g/mol
InChI Key: BRJMOXMTHWAZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 1-(1-phenylmethoxycarbonylpiperidin-4-yl)indole-6-carboxylate

InChI

InChI=1S/C23H24N2O4/c1-28-22(26)19-8-7-18-9-14-25(21(18)15-19)20-10-12-24(13-11-20)23(27)29-16-17-5-3-2-4-6-17/h2-9,14-15,20H,10-13,16H2,1H3

InChI Key

BRJMOXMTHWAZQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CN2C3CCN(CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

44.3 g of methyl 3-amino-4-(2,2-dimethoxyethyl)benzoate synthesized according to the publication (Tetrahedron Letters, Vol. 37, No. 34, pp. 6045-6048) and 64.9 g of benzyl 4-oxo-1-piperidinecarboxylate were dissolved in 485 ml of acetic acid, followed by stirring at room temperature. Approximately 20 minutes later, 58.9 g of sodium triacetoxyborohydride was added to the reaction solution. Then, the reaction solution was further stirred for 2 hours. Thereafter, 485 ml of water was added to the reaction solution, and the obtained mixture was heated to a temperature between 100° C. and 115° C. Approximately 3 hours later, the reaction solution was cooled, and then concentrated under a reduced pressure. Thereafter, water and ethyl acetate were added thereto, so as to separate an organic layer. The obtained organic layer was washed with a saturated sodium bicarbonate aqueous solution and a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. After removing the drying agent by filtration, the organic layer was concentrated under a reduced pressure, and the residue was then purified by NH silica gel column chromatography (hexane/ethyl acetate). The obtained solid was suspended in a mixed solvent consisting of hexane and t-butylmethyl ether, followed by filtration, so as to obtain 64.6 g of the subject compound.
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
64.9 g
Type
reactant
Reaction Step Two
Quantity
485 mL
Type
solvent
Reaction Step Two
Quantity
58.9 g
Type
reactant
Reaction Step Three
Name
Quantity
485 mL
Type
reactant
Reaction Step Four

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